BenchChemオンラインストアへようこそ!

N-Trityl Ethyl Olmesartan Acid

Regioisomerism Tetrazole Protection Crystal Structure

N-Trityl Ethyl Olmesartan Acid is a synthetic protected intermediate in the angiotensin II receptor blocker (ARB) class, specifically utilized in the convergent synthesis of olmesartan medoxomil. Chemically identified as 4-(2-Hydroxybutan-2-yl)-2-propyl-1-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic acid (Molecular Formula: C₄₄H₄₂N₆O₃; MW: 702.84 g/mol), it features a trityl protecting group on the tetrazole N-2 nitrogen, a free carboxylic acid at the imidazole 5-position, and a distinctive ethyl-bearing hydroxybutan-2-yl substituent at the imidazole 4-position.

Molecular Formula C44H42N6O3
Molecular Weight 702.8 g/mol
Cat. No. B13864778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trityl Ethyl Olmesartan Acid
Molecular FormulaC44H42N6O3
Molecular Weight702.8 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(CC)O
InChIInChI=1S/C44H42N6O3/c1-4-17-38-45-40(43(3,53)5-2)39(42(51)52)49(38)30-31-26-28-32(29-27-31)36-24-15-16-25-37(36)41-46-48-50(47-41)44(33-18-9-6-10-19-33,34-20-11-7-12-21-34)35-22-13-8-14-23-35/h6-16,18-29,53H,4-5,17,30H2,1-3H3,(H,51,52)
InChIKeyDTQCUXHXUWIYPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Trityl Ethyl Olmesartan Acid: A Critical Protected Intermediate for ARB Synthesis and Impurity Control


N-Trityl Ethyl Olmesartan Acid is a synthetic protected intermediate in the angiotensin II receptor blocker (ARB) class, specifically utilized in the convergent synthesis of olmesartan medoxomil [1]. Chemically identified as 4-(2-Hydroxybutan-2-yl)-2-propyl-1-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic acid (Molecular Formula: C₄₄H₄₂N₆O₃; MW: 702.84 g/mol), it features a trityl protecting group on the tetrazole N-2 nitrogen, a free carboxylic acid at the imidazole 5-position, and a distinctive ethyl-bearing hydroxybutan-2-yl substituent at the imidazole 4-position . Single-crystal X-ray diffraction studies have confirmed that this class of N-tritylated intermediates exists exclusively as the N-2 regioisomer, a critical structural specification with direct implications for downstream impurity profiles and regulatory compliance [2].

Why Olmesartan Intermediates Are Not Interchangeable: The Case for Specifying the N-2 Trityl Ethyl Acid Variant


Generic substitution among olmesartan intermediates is scientifically untenable due to two orthogonal structural differentiators that independently dictate synthetic fitness and analytical specificity. First, regioisomeric ambiguity at the tetrazole ring—where the trityl group can theoretically occupy N-1 or N-2—was historically misassigned in the literature until single-crystal X-ray diffraction definitively proved that all N-tritylated sartan intermediates exist as the N-2 regioisomer [1]. Procuring an intermediate with incorrect or unspecified regioisomeric identity introduces a structurally distinct compound that generates inseparable downstream impurities, as demonstrated by the N-3 imidazole regioisomer detected at 0.2–0.3% in TOEE, which proved inseparable from the API under European Pharmacopoeia chromatographic conditions [2]. Second, the imidazole 4-position substituent differentiates the 'ethyl' variant (hydroxybutan-2-yl) from the standard 'methyl' variant (hydroxypropan-2-yl), producing distinct molecular weights (702.84 vs. 716.87 g/mol), divergent chromatographic retention times, and non-interchangeable impurity reference standard utility [3]. These structural features are not interchangeable across commercial sources and must be explicitly specified in procurement documentation.

N-Trityl Ethyl Olmesartan Acid: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Identity Confirmed by Single-Crystal X-Ray Diffraction: N-2 Trityl vs. Historically Misassigned N-1

The molecular structure of N-trityl olmesartan intermediates has been definitively resolved by single-crystal X-ray diffraction (SCXRD), revealing that the trityl substituent attaches exclusively to the N-2 nitrogen of the tetrazole ring, not the N-1 nitrogen as widely reported in the patent and synthetic literature prior to 2015 [1]. This finding mandates that all systematic chemical names, structural formulas, and procurement specifications for N-tritylated olmesartan intermediates—including N-Trityl Ethyl Olmesartan Acid—must designate the N-2 regioisomer. The SCXRD study further demonstrated that all examined sartan intermediates with a 5-(biphenyl-2-yl)tetrazole moiety exist exclusively as N-2-trityl regioisomers, establishing a class-wide structural rule [1]. In parallel, an imidazole N-3 regioisomeric impurity of TOEE was detected at a level of 0.2–0.3% and proved inseparable from the API molecule under European Pharmacopoeia chromatographic conditions, directly linking regioisomeric identity to analytical compliance risk [2].

Regioisomerism Tetrazole Protection Crystal Structure Procurement Specification

Imidazole 4-Position Substituent: Hydroxybutan-2-yl (Ethyl Variant) vs. Hydroxypropan-2-yl (Standard Variant)

N-Trityl Ethyl Olmesartan Acid carries a 4-(2-hydroxybutan-2-yl) substituent at the imidazole ring, in which the carbinol carbon bears an ethyl group, in contrast to the standard olmesartan scaffold which bears a 4-(2-hydroxypropan-2-yl) group with a methyl substituent . This structural variation produces a molecular weight of 702.84 g/mol (C₄₄H₄₂N₆O₃) for the target compound, compared to 688.82 g/mol (C₄₃H₄₀N₆O₃) for N2-Trityl Olmesartan Acid (CAS 752179-89-8, the standard methyl variant with carboxylic acid) and 716.87 g/mol (C₄₅H₄₄N₆O₃) for N-Trityl Olmesartan Ethyl Ester (TOEE, CAS 172875-59-1, the standard methyl variant with ethyl ester) . The ethyl-bearing impurity analog (Olmesartan Impurity 14, CAS 1378863-69-4) is specifically listed as a process-related impurity reference standard supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions and commercial olmesartan production [1].

Structural Analog Molecular Weight Differentiation Chromatographic Selectivity Impurity Reference Standard

Functional Group at Imidazole 5-Position: Free Carboxylic Acid vs. Ethyl Ester in TOEE

N-Trityl Ethyl Olmesartan Acid bears a free carboxylic acid (–COOH) at the imidazole 5-position, whereas its closest commercial analog, N-Trityl Olmesartan Ethyl Ester (TOEE, CAS 172875-59-1), carries an ethyl ester (–COOEt) at the same position . This functional group difference directly determines the compound's role in the synthetic pathway: the free acid form is the product of ester hydrolysis of TOEE and the immediate precursor to salt formation and subsequent medoxomil esterification, as described in the one-pot three-component assembly process [1]. In that process, alkaline hydrolysis of the ethyl ester to the potassium salt (derived from the acid form) is the critical step preceding medoxomil chloride alkylation, and incomplete hydrolysis generates dipotassium salt of olmesartan acid as a persistent impurity at levels of 0.13%–1.28% (HPLC RRT 0.47) in the downstream medoxomil ester intermediate [2]. The availability of the pre-hydrolyzed acid form eliminates this hydrolysis step variability when it is the desired synthetic entry point.

Synthetic Intermediate Hydrolysis Step Salt Formation Procurement Specification

Synthetic Process Benchmarking: One-Pot Trityl Olmesartan Medoxomil Assembly Yield and Purity

Published process development data for the advanced intermediate trityl olmesartan medoxomil—the direct downstream product following medoxomil esterification of trityl olmesartan acid derivatives—establishes quantitative benchmarks for assessing the synthetic utility of N-Trityl Ethyl Olmesartan Acid as a procurable intermediate. The optimized one-pot three-component process delivers trityl olmesartan medoxomil in 72–75% yield over three synthetic steps, corresponding to an average of approximately 90% yield per step at a 300 g preparative scale, with HPLC purity reaching up to 97.5% [1]. The resulting trityl olmesartan medoxomil is readily converted to olmesartan medoxomil API that fully complies with all ICH requirements [1]. For comparison, an alternative commercially viable process for the final API achieves 99.9% purity with an overall yield of 62% across three isolations and one purification, with explicit impurity formation and control described for each stage [2]. These process benchmarks define the expected purity and yield corridor for intermediates procured at the trityl-protected acid or ester stage.

Process Chemistry Yield Optimization Scale-Up ICH Compliance

Analytical Reference Standard Utility: Pharmacopoeial Traceability for ANDA and QC Applications

N-Trityl Ethyl Olmesartan Acid and its closely related ethyl ester analog (Olmesartan Impurity 14, CAS 1378863-69-4) are specifically supplied as impurity reference standards with detailed characterization data compliant with regulatory guidelines, enabling their use in analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of olmesartan [1]. These products can be provided with further traceability against pharmacopoeial standards (USP or EP) based on feasibility [1]. This stands in contrast to bulk process intermediates such as TOEE (CAS 172875-59-1) or trityl olmesartan medoxomil (CAS 144690-92-6), which are typically supplied at 97.5–99.0% HPLC purity for synthetic use but without the full impurity reference standard certification package required for regulatory submission [2]. The ethyl variant reference standards are listed as distinct catalog items (e.g., TRC T889395; SynZeal SZ-O006051) specifically for analytical rather than synthetic use, underscoring their differentiated procurement purpose [1].

Reference Standard Pharmacopoeial Traceability ANDA Method Validation Quality Control

Procurement-Driven Application Scenarios for N-Trityl Ethyl Olmesartan Acid


Process Development for Olmesartan Medoxomil Using the Pre-Hydrolyzed Acid Intermediate

In synthetic process development where the alkaline ester hydrolysis step is a known source of impurity formation—specifically the dipotassium salt of olmesartan acid detected at 0.13%–1.28% by HPLC after incomplete TOEE hydrolysis [1]—N-Trityl Ethyl Olmesartan Acid serves as the direct carboxylic acid entry point, eliminating this hydrolysis step entirely. The one-pot three-component assembly process benchmark (72–75% yield over three steps at 300 g scale, 97.5% HPLC purity) provides a validated downstream pathway from the trityl-protected acid stage to ICH-compliant API [2]. Procuring the ethyl variant specifically enables access to the ethyl-bearing impurity profile for process validation.

HPLC Method Development and Validation for Olmesartan Ethyl Analog Impurity Quantification

The ethyl variant of olmesartan intermediates, including N-Trityl Ethyl Olmesartan Acid, serves as a chromatographically distinct marker for HPLC method development. The N-3 regioisomeric impurity of TOEE, detected at 0.2–0.3% and proven inseparable from the API under European Pharmacopoeia conditions [3], demonstrates the critical need for structurally defined impurity standards. Certified reference standards of the ethyl variant (TRC T889395; SynZeal SZ-O006051) are supplied with full characterization packages enabling accurate retention time mapping and resolution validation against the standard methyl-substituted API [4].

ANDA Regulatory Submission and Quality Control Batch Release Testing

For ANDA filers, pharmacopoeial traceability of impurity reference standards is a regulatory expectation under ICH Q6A and Q3A guidelines. N-Trityl Ethyl Olmesartan Acid reference standards are supplied with detailed characterization data and can be traced against USP or EP primary standards based on feasibility [4]. This certification enables direct use in QC batch release testing, stability studies, and forced degradation studies for olmesartan medoxomil drug substance and drug product, eliminating the need for costly and time-consuming in-house synthesis and structural elucidation of process-related impurities.

Investigation of Regioisomeric Impurity Carryover in Sartan Synthesis

The definitive SCXRD confirmation that all N-tritylated sartan intermediates exist exclusively as N-2 regioisomers [5] provides the structural basis for designing impurity control strategies. N-Trityl Ethyl Olmesartan Acid, as a characterized N-2-trityl intermediate, enables systematic investigation of regioisomeric impurity formation, carryover, and fate during downstream chemistry—particularly relevant given that N-1/N-2 regioisomer ratios of 42.56%:57.44% are observed during medoxomil alkylation of olmesartan acid [5], and that the N-3 imidazole regioisomer of TOEE is inseparable from API under EP conditions [3].

Quote Request

Request a Quote for N-Trityl Ethyl Olmesartan Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.